

(2-Methyl-1,3-thiazol-5-yl)methanol chemical structure and IUPAC name

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Compound of Interest

Compound Name: (2-Methyl-1,3-thiazol-5-yl)methanol

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An In-depth Technical Guide to (2-Methyl-1,3-thiazol-5-yl)methanol

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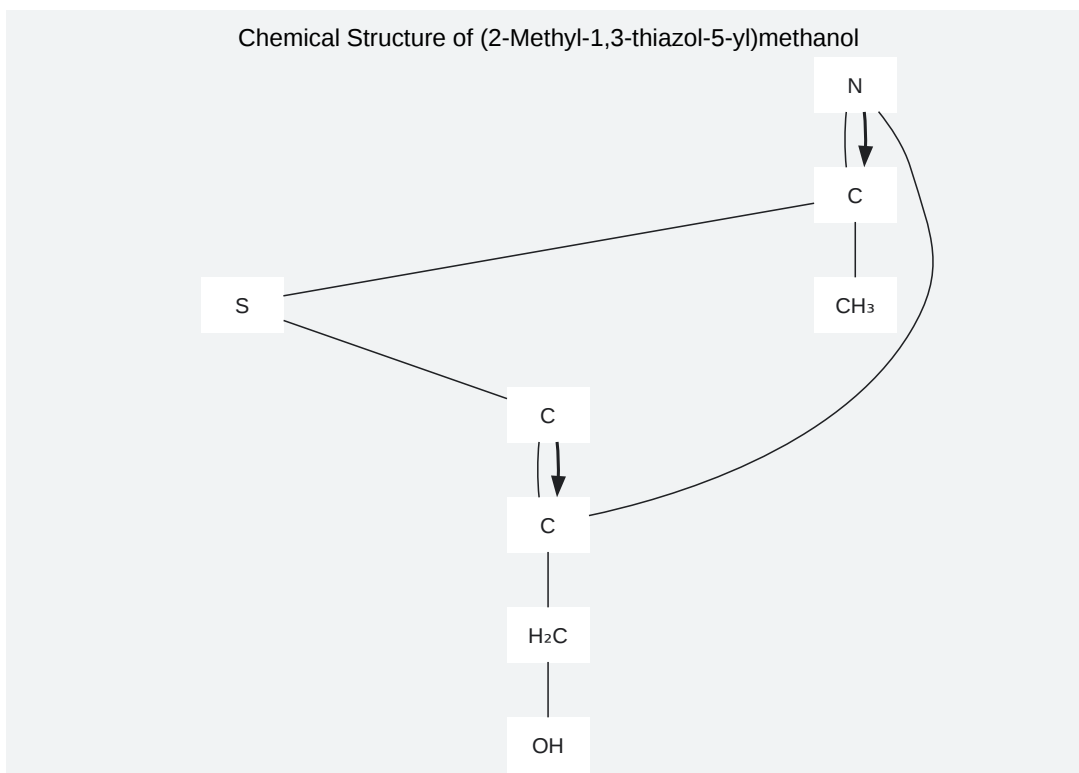
This document provides a comprehensive overview of the chemical properties, structure, and a plausible synthetic approach for **(2-Methyl-1,3-thiazol-5-yl)methanol**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Chemical Identity and Structure

(2-Methyl-1,3-thiazol-5-yl)methanol is a substituted thiazole derivative. The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms.

- IUPAC Name: **(2-methyl-1,3-thiazol-5-yl)methanol**[\[1\]](#)
- CAS Number: 56012-38-5[\[1\]](#)
- Molecular Formula: C₅H₇NOS[\[1\]](#)

The chemical structure consists of a 1,3-thiazole ring substituted with a methyl group at the 2-position and a hydroxymethyl group at the 5-position.



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Caption: Chemical structure of **(2-Methyl-1,3-thiazol-5-yl)methanol**.

Physicochemical Properties

The following table summarizes key computed physicochemical properties of **(2-Methyl-1,3-thiazol-5-yl)methanol**, providing essential data for experimental design and computational modeling.

Property	Value	Reference
Molecular Weight	129.18 g/mol	[1]
Exact Mass	129.02483502 Da	[1]
XLogP3-AA (LogP)	0.5	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	1	[1]
Topological Polar Surface Area	61.4 Å ²	[1]
Complexity	78.8	[1]

Data sourced from PubChem and are computationally generated.[1]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **(2-Methyl-1,3-thiazol-5-yl)methanol** is not readily available in the cited literature. However, a plausible and common synthetic route involves the reduction of the corresponding ester, ethyl 2-methyl-1,3-thiazole-5-carboxylate. This transformation is typically achieved using a reducing agent such as lithium aluminum hydride (LiAlH₄).

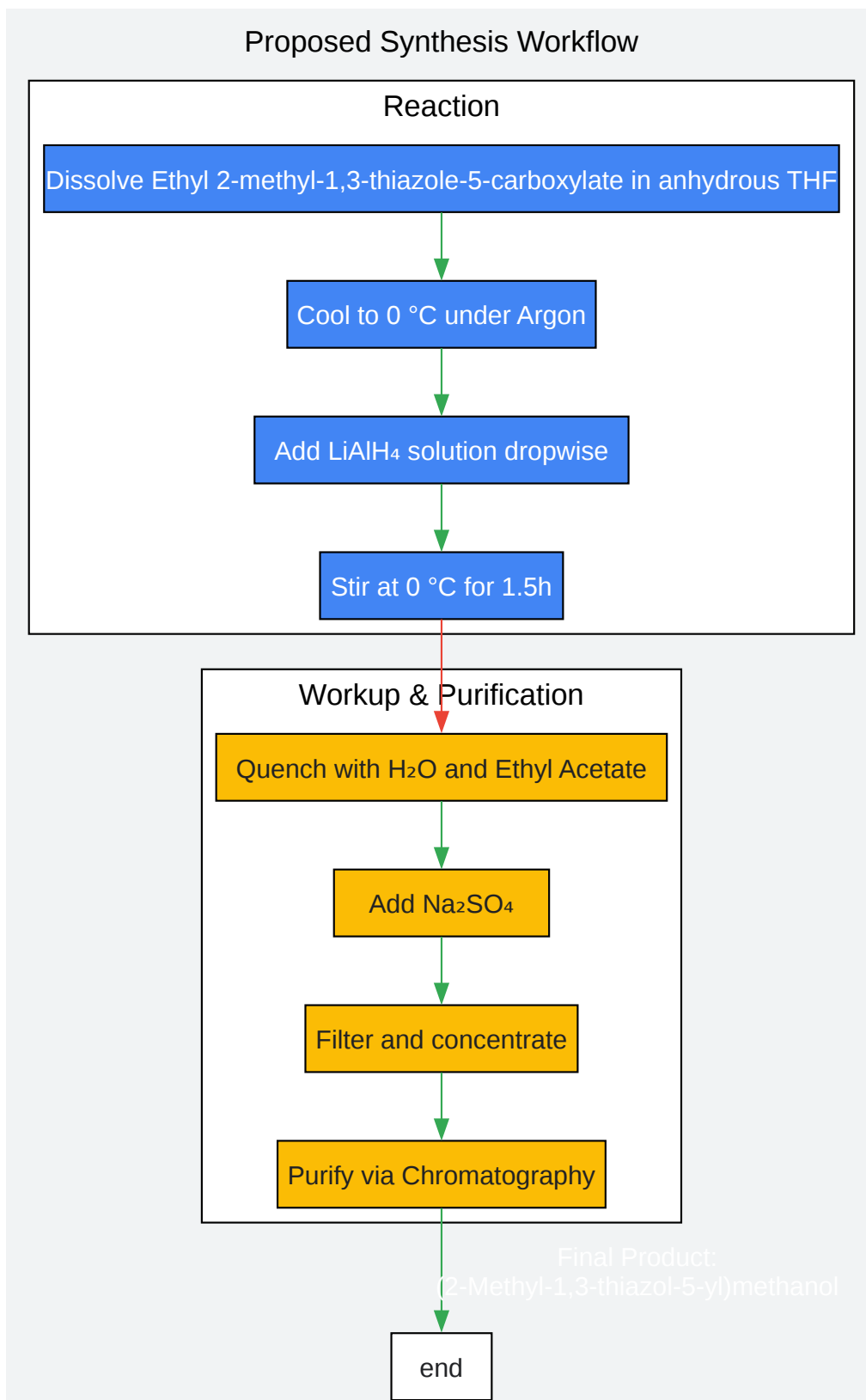
A representative experimental protocol for a structurally similar compound, (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol, is provided below as a model for the reduction step.[2]

Model Experimental Protocol: Reduction of a Thiazole Ester

- **Reaction Setup:** A solution of the starting ester (e.g., ethyl 2-methyl-1,3-thiazole-5-carboxylate) in an anhydrous solvent like tetrahydrofuran (THF) is prepared in a flask under an inert atmosphere (e.g., argon) and cooled to 0 °C in an ice bath.
- **Addition of Reducing Agent:** A solution of lithium aluminum hydride (LiAlH₄) in THF (typically 2 molar equivalents) is added dropwise to the stirred solution of the ester.

- **Reaction Monitoring:** The reaction mixture is stirred at 0 °C for a specified period (e.g., 1.5 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Quenching:** The reaction is carefully quenched by the slow, sequential addition of water and then a suitable organic solvent such as ethyl acetate.
- **Workup and Isolation:** Anhydrous sodium sulfate is added to the mixture to remove excess water. The mixture is then stirred, filtered, and the filtrate is concentrated under reduced pressure to yield the crude product.
- **Purification:** The crude product can be purified by techniques such as column chromatography or recrystallization to afford the pure **(2-Methyl-1,3-thiazol-5-yl)methanol**.

The following diagram illustrates the proposed synthetic workflow.



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Caption: Proposed workflow for the synthesis of **(2-Methyl-1,3-thiazol-5-yl)methanol**.

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